molecular formula C9H14ClF2NO2 B15124030 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride CAS No. 1394042-78-4

2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride

Cat. No.: B15124030
CAS No.: 1394042-78-4
M. Wt: 241.66 g/mol
InChI Key: MMFVSBMNCHCHAO-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride is a synthetic organic compound with the molecular formula C9H14ClF2NO2. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and two fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and bicyclic structure play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride
  • 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid

Uniqueness

Compared to similar compounds, 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and biological activity. This makes it a valuable compound for various research applications .

Biological Activity

2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride (CAS No. 1394116-73-4) is a compound of interest in medicinal chemistry due to its unique bicyclic structure and the presence of fluorine atoms, which can significantly influence its biological activity. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H13_{13}F2_2NO2_2, with a molecular weight of 205.20 g/mol. The presence of fluorine is known to enhance the metabolic stability and bioavailability of compounds, making them more effective as pharmaceuticals.

The biological activity of this compound has been linked to several mechanisms:

  • Integrin Antagonism : Similar compounds have shown efficacy as antagonists of integrin alpha 4 receptors, which are involved in inflammatory responses and autoimmune disorders .
  • Nicotinic Acetylcholine Receptor Modulation : Research indicates that derivatives of bicyclic compounds can act as agonists for nicotinic acetylcholine receptors (nAChRs), potentially aiding in the treatment of neurodegenerative diseases .
  • Inhibition of Carbonic Anhydrase : The compound's carboxylic acid group may interact with enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes .

Therapeutic Applications

Research suggests potential applications in treating conditions such as:

  • Neurodegenerative Disorders : By acting on nAChRs, the compound could help mitigate cognitive deficits associated with diseases like Alzheimer's and Parkinson's .
  • Inflammatory Diseases : As an integrin antagonist, it may provide therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

StudyFindings
Study on Integrin Antagonism Demonstrated that similar azabicyclic compounds effectively inhibited integrin alpha 4 receptors, suggesting potential for treating autoimmune disorders .
Nicotinic Receptor Agonism Found that bicyclic derivatives exhibited high oral bioavailability and rapid brain penetration, supporting their use in cognitive enhancement therapies .
Inhibition Studies Investigated the interaction of carboxylic acid-based inhibitors with carbonic anhydrase II, providing insights into their structural requirements for biological activity .

Properties

CAS No.

1394042-78-4

Molecular Formula

C9H14ClF2NO2

Molecular Weight

241.66 g/mol

IUPAC Name

2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H13F2NO2.ClH/c10-9(11)4-3-8(7(13)14)2-1-6(9)5-12-8;/h6,12H,1-5H2,(H,13,14);1H

InChI Key

MMFVSBMNCHCHAO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(C1CN2)(F)F)C(=O)O.Cl

Origin of Product

United States

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